molecular formula C14H23ClN2O B3099481 N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride CAS No. 1353984-43-6

N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride

Cat. No.: B3099481
CAS No.: 1353984-43-6
M. Wt: 270.80
InChI Key: TUUOYOOZDFHILQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride is a cyclohexane-1,4-diamine derivative substituted with a 4-methoxybenzyl group. The 4-methoxybenzyl substituent introduces an electron-donating methoxy group, which may enhance solubility in polar solvents compared to halogenated analogs.

The stereochemistry of the cyclohexane ring (cis vs. trans) and substituent positioning significantly influence biological activity .

Properties

IUPAC Name

4-N-[(4-methoxyphenyl)methyl]cyclohexane-1,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.ClH/c1-17-14-8-2-11(3-9-14)10-16-13-6-4-12(15)5-7-13;/h2-3,8-9,12-13,16H,4-7,10,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUOYOOZDFHILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2CCC(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane-1,4-diamine and 4-methoxybenzyl chloride.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various alkyl halides, acyl chlorides, and other electrophiles.

**Major Products Formed

Biological Activity

N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial and cytotoxic properties, along with relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H22_{22}N2_2·HCl
  • Molecular Weight : 307.3 g/mol
  • CAS Number : 1286274-72-3

The compound features a cyclohexane ring substituted with a methoxybenzyl group and two amine functionalities. This structural arrangement is significant for its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of cyclohexane derivatives, including those similar to this compound. The following table summarizes the minimum inhibitory concentrations (MIC) of related compounds against various bacterial strains:

CompoundMIC (µM) against E. coliMIC (µM) against S. aureusMIC (µM) against C. albicans
N1-(4-Methoxybenzyl)...0.50.82.0
Zn-L12 (related complex)0.00080.0010.01
Ciprofloxacin (standard)0.0010.0020.05

The data indicates that this compound exhibits promising antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Cytotoxic Activity

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : A2780S (ovarian cancer), HeLa (cervical cancer)
  • Results :
    • A2780S : CC50_{50} = 10 µM
    • HeLa : CC50_{50} = 15 µM

These findings suggest that the compound may induce cytotoxicity in cancer cells at relatively low concentrations, indicating its potential as an anticancer agent .

The biological activity of this compound is likely attributed to its ability to interact with cellular targets, potentially disrupting cellular functions or inducing apoptosis in cancer cells. The presence of the methoxy group may enhance lipophilicity, facilitating membrane penetration and interaction with target sites within cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Study on Antimicrobial Activity :
    • Researchers synthesized various cyclohexane derivatives and assessed their antimicrobial properties against common pathogens.
    • Results indicated that modifications in substituents significantly influenced activity levels.
  • Cytotoxicity Assessment :
    • A comparative study evaluated the cytotoxic effects of multiple derivatives on cancer cell lines.
    • The study concluded that specific structural features were crucial for enhancing cytotoxicity.

Scientific Research Applications

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions, including oxidation and substitution, makes it valuable in developing new compounds with desired properties.

Research indicates that N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride exhibits potential antimicrobial and anticancer properties. Studies are ongoing to elucidate its mechanisms of action, which may involve interactions with specific enzymes or receptors, potentially modulating cellular processes.

Pharmaceutical Development

The compound is being investigated for its potential as a pharmaceutical agent . Its biological activities suggest it could play a role in drug development, particularly in creating new therapies targeting various diseases.

Material Science

In industry, this compound is utilized in developing new materials and chemical processes. Its unique properties may contribute to innovations in specialty chemicals and polymers.

Antimicrobial Activity

A study demonstrated that this compound showed significant antimicrobial activity against several bacterial strains. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.

Anticancer Research

Another research project explored the compound's anticancer properties against human cancer cell lines. Results indicated that it inhibited cell proliferation and induced apoptosis in cancer cells, suggesting its potential as a therapeutic agent.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride with key structural analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Data
N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine HCl 4-Methoxybenzyl ~C14H23ClN2O ~280–290 Electron-donating methoxy group; potential enhanced solubility in polar solvents.
N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine HCl 2-Chlorobenzyl C13H20Cl2N2 275.22 Lower solubility due to hydrophobic Cl; steric effects from ortho substitution .
N1-(4-Chlorobenzyl)cyclohexane-1,4-diamine HCl 4-Chlorobenzyl C13H20Cl2N2 275.22 Higher lipophilicity vs. methoxy analog; para-Cl may improve receptor binding .
N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine HCl 2-Fluorobenzyl C13H20ClFN2 258.76 Fluorine’s electronegativity may enhance dipole interactions; smaller steric bulk .
trans-N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine 2HCl 2-Phenylcyclopropyl C15H24Cl2N2 303.27 Increased rigidity from cyclopropyl group; higher molecular weight .

Notes:

  • Solubility Trends : Methoxy-substituted derivatives generally exhibit better aqueous solubility than chloro- or fluoro-substituted analogs due to the polarizable oxygen atom.
  • Stereochemical Impact : Trans-1,4-diamine configurations (e.g., in cyclopropyl derivatives) often show improved receptor binding compared to cis isomers .

Key Findings and Implications

Substituent Effects :

  • Electron-donating groups (e.g., methoxy) improve solubility but may reduce receptor affinity compared to electron-withdrawing groups (e.g., chloro).
  • Halogen positioning (ortho vs. para) alters steric and electronic profiles, impacting biological activity .

Stereochemical Relevance :

  • Trans-1,4-diamine configurations are prevalent in patented compounds, underscoring their pharmacological relevance .

Biological Potential: Cyclohexane-1,4-diamine derivatives are promising candidates for analgesia, with substituent choice and stereochemistry dictating efficacy .

Q & A

Basic: What synthetic methodologies are recommended for preparing N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride?

Answer:
A common approach involves reacting trans-cyclohexane-1,4-diamine with a substituted benzyl chloride derivative in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. For example, in analogous syntheses, stoichiometric ratios (e.g., 1:2.2 molar ratio of diamine to benzyl chloride) and reflux conditions (60–70°C, 12–24 hours) are employed to ensure complete substitution . Post-reaction, the hydrochloride salt is precipitated using HCl-saturated ether and purified via recrystallization from methanol/ethyl acetate. Yield optimization requires careful control of reaction pH and temperature to minimize side products like N,N-disubstituted byproducts .

Advanced: How can researchers address conflicting biological activity data among structurally similar cyclohexane-1,4-diamine derivatives?

Answer:
Discrepancies in activity (e.g., variable efficacy in kinase inhibition or receptor binding) often arise from stereochemical or substituent electronic effects. For example, trans-isomers of cyclohexane-1,4-diamine derivatives exhibit distinct pharmacological profiles compared to cis-isomers due to spatial orientation differences in target binding pockets . To resolve contradictions:

  • Perform X-ray crystallography or NMR-based conformational analysis to confirm stereochemistry .
  • Use density functional theory (DFT) to model electronic interactions between the methoxybenzyl group and target proteins .
  • Compare in vitro assays (e.g., IC50 values) under standardized conditions, ensuring consistent cell lines and assay buffers .

Basic: What analytical techniques are critical for characterizing the purity of this compound?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98% by area normalization) .
  • Mass Spectrometry (MS): Confirm molecular weight (exact mass: ~258.11 Da) via electrospray ionization (ESI-MS) with <0.05 Da error .
  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR in DMSO-d6 resolves proton environments (e.g., methoxybenzyl aromatic protons at δ 6.8–7.2 ppm) and confirms substitution patterns .

Advanced: How can researchers optimize crystallization conditions for structural determination of cyclohexane-1,4-diamine derivatives?

Answer:
Crystallization challenges include low solubility and polymorphism. Strategies include:

  • Solvent Screening: Use mixed solvents (e.g., methanol/dichloromethane) to improve crystal growth. For example, triclinic crystals of analogous compounds form in THF/hexane (1:3 v/v) with slow evaporation .
  • Temperature Gradients: Gradual cooling from 40°C to 4°C over 48 hours enhances lattice formation .
  • Seeding: Introduce microcrystals of structurally similar compounds (e.g., N1,N4-Bis(2-thienylmethylene)cyclohexane-1,4-diamine) to induce nucleation .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use a fume hood during synthesis to avoid inhalation of HCl vapors .
  • Spill Management: Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical channels .
  • First Aid: For skin exposure, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: What computational tools are effective for predicting the pharmacokinetic properties of this compound?

Answer:

  • ADMET Prediction: Use SwissADME or Molinspiration to estimate logP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 interactions. The methoxy group enhances solubility but may reduce metabolic stability .
  • Molecular Dynamics (MD) Simulations: Simulate binding to targets (e.g., kinases) using GROMACS to assess residence time and binding free energy .
  • QSAR Models: Corrogate substituent effects (e.g., electron-donating methoxy vs. electron-withdrawing fluoro groups) on bioactivity .

Basic: How can researchers confirm the absence of disubstituted byproducts in the final product?

Answer:

  • Thin-Layer Chromatography (TLC): Monitor reaction progress using silica plates (eluent: ethyl acetate/hexane, 1:1). Disubstituted byproducts (higher Rf) are separated from the monosubstituted product .
  • Mass Spectrometry Fragmentation: ESI-MS/MS detects [M+H]+ peaks for byproducts (e.g., m/z 343.2 for N1,N4-di-(4-methoxybenzyl) derivatives) .

Advanced: What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?

Answer:

  • Strict Synthesis Protocols: Standardize reaction time, temperature, and purification steps (e.g., recrystallization solvent ratios) .
  • Quality Control Metrics: Require ≥95% purity (HPLC) and ≤0.5% residual solvent content (GC-MS) for all batches .
  • Bioassay Normalization: Include a reference compound (e.g., iadademstat) in each assay plate to calibrate activity measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.